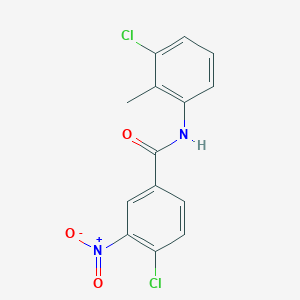
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide, also known as CCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. CCN is a nitrobenzamide derivative that has been synthesized and studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This can lead to the reduction of inflammation and pain.
Biochemische Und Physiologische Effekte
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This can lead to the reduction of inflammation and pain. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to be relatively stable and easy to synthesize, which makes it a suitable compound for lab experiments. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and toxicity profile of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide. One potential application of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is in the development of new drugs for the treatment of cancer and neurological disorders. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. Further studies are needed to determine the optimal conditions for the use of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide in these applications. Additionally, the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-2-methylaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is typically around 60-70%, and the compound is obtained as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has also been found to have potent inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
169739-76-8 |
|---|---|
Produktname |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
Molekularformel |
C14H10Cl2N2O3 |
Molekulargewicht |
325.1 g/mol |
IUPAC-Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-10(15)3-2-4-12(8)17-14(19)9-5-6-11(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
InChI-Schlüssel |
CSKWLOAAYYGYIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





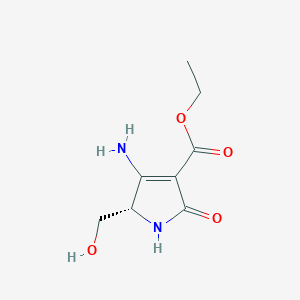
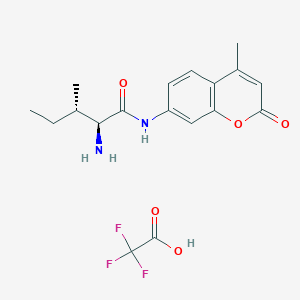
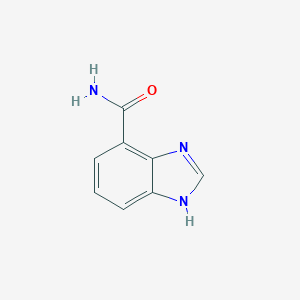
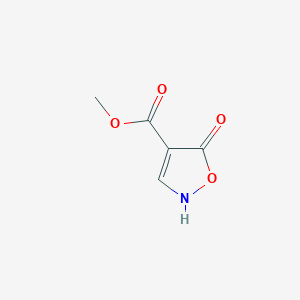

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
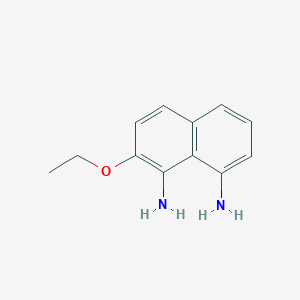
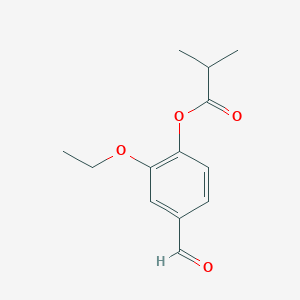
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)